4-Chlorophenyl trifluoromethyl sulfide
Overview
Description
4-Chlorophenyl trifluoromethyl sulfide is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that are of interest in the field of organic chemistry. The compound is related to other chlorophenyl sulfides and sulfones, which have been studied for their synthesis, molecular structure, and potential applications in environmental analysis and materials science.
Synthesis Analysis
The synthesis of related compounds such as tri- and difluoromethylsilanes has been reported using magnesium metal-mediated reductive tri- and difluoromethylation of chlorosilanes with trifluoromethyl sulfides, sulfoxides, and sulfones . Additionally, polychlorinated diphenyl sulfides, which are structurally related to 4-chlorophenyl trifluoromethyl sulfide, have been prepared through chlorination of diphenyl sulfide and Friedel-Crafts-type reactions . These methods provide insights into potential synthetic routes for 4-chlorophenyl trifluoromethyl sulfide and its derivatives.
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-chlorophenyl trifluoromethyl sulfide has been determined using techniques such as X-ray diffraction and NMR spectroscopy. For instance, the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone was elucidated, revealing the orientation of molecules and the crystal architecture formed by paired associates . Such studies are crucial for understanding the molecular geometry and electronic structure of 4-chlorophenyl trifluoromethyl sulfide.
Chemical Reactions Analysis
Chemical reactions involving chlorophenyl sulfides include polyfluorination reactions with migration of the arylthio group and free radical addition reactions to synthesize cyclic sulfanes with fluorinated side groups . These reactions demonstrate the reactivity of chlorophenyl sulfides and their potential to form various functionalized products, which could be applicable to 4-chlorophenyl trifluoromethyl sulfide as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chlorophenyl trifluoromethyl sulfide can be inferred from studies on similar compounds. For example, bis(4-chlorophenyl)sulfone exhibits structural and dynamical features that are influenced by Van der Waals forces and dipolar moment interactions . The presence of chlorine and fluorine atoms in these compounds suggests that they may have unique electronic properties and reactivity patterns, which are important for their potential applications in various fields.
Scientific Research Applications
Synthesis of Sulfur-Containing Organic Compounds
4-Chlorophenyl trifluoromethyl sulfide is involved in the synthesis of various sulfur-containing organic compounds. Markitanov et al. (2019) synthesized new 4-(trifluoromethyl)tetrahydrothiophenes using thiocarbonyl ylide generated from chloromethyl trimethylsilylmethyl sulfide, showcasing the role of similar sulfur compounds in organic synthesis (Markitanov et al., 2019).
Preparation of Specific Sulfide Compounds
McWilliams et al. (2003) detailed the preparation of n-Butyl 4-Chlorophenyl Sulfide, demonstrating the methodologies to synthesize specific sulfide compounds, which can be related to the utilization of 4-Chlorophenyl trifluoromethyl sulfide in similar processes (McWilliams et al., 2003).
Environmental Impact Studies
Buser (1995) investigated Tris(4-chlorophenyl)methane and its metabolites, which are related to the broader chemical family of chlorophenyl sulfides, to understand their environmental impact and origins (Buser, 1995).
Photochemistry Research
The study of photochemical reactions of similar sulfonium salts by Dektar and Hacker (1990) may provide insights into the photochemical behavior of 4-Chlorophenyl trifluoromethyl sulfide (Dektar & Hacker, 1990).
Chemical Transformations and Reactions
Research by Ayuba et al. (2003) on the polyfluorination of aryl alkyl sulfides highlights the transformations these compounds can undergo, which is relevant for understanding the reactivity of 4-Chlorophenyl trifluoromethyl sulfide (Ayuba et al., 2003).
Electrocatalysis and Oxidation Reactions
Sousa et al. (2013) explored the use of oxo-rhenium complexes in catalyzing oxidation reactions. The by-products of these reactions, such as bis(4-chlorophenyl) sulfide, demonstrate the potential role of chlorophenyl sulfides in catalysis (Sousa et al., 2013).
properties
IUPAC Name |
1-chloro-4-(trifluoromethylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3S/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFBQTUDGRJCNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352857 | |
Record name | 1-Chloro-4-[(trifluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl trifluoromethyl sulfide | |
CAS RN |
407-16-9 | |
Record name | 1-Chloro-4-[(trifluoromethyl)thio]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=407-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-[(trifluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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